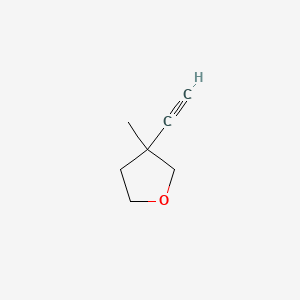
3-Ethynyl-3-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered ring ethers with a variety of applications in organic synthesis and industrial processes. The presence of an ethynyl group and a methyl group on the oxolane ring makes this compound a unique compound with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methyloxolane can be achieved through several methods. One common approach involves the alkylation of 3-methyloxolane with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxolane ring, followed by the addition of an ethynylating agent like ethynyl bromide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
3-Ethynyl-3-methyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
3-Ethynyl-3-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a solvent and reagent in various industrial processes, including the extraction of natural products
作用機序
The mechanism of action of 3-Ethynyl-3-methyloxolane involves its interaction with molecular targets through its ethynyl and oxolane functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxolane ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents
2-Methyltetrahydrofuran: Another bio-based solvent with similar applications in green chemistry
Uniqueness
3-Ethynyl-3-methyloxolane is unique due to the presence of both an ethynyl group and a methyl group on the oxolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
2306125-86-8 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
3-ethynyl-3-methyloxolane |
InChI |
InChI=1S/C7H10O/c1-3-7(2)4-5-8-6-7/h1H,4-6H2,2H3 |
InChIキー |
HRKFINIUELMBSJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















